molecular formula C6H8N4O3 B13094393 N'-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide

N'-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide

Cat. No.: B13094393
M. Wt: 184.15 g/mol
InChI Key: BCFMTGYNWGKRRS-UHFFFAOYSA-N
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Description

N’-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a pyrimidine ring with two keto groups at positions 2 and 6, and an acetohydrazide group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide typically involves the reaction of 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

N’-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetohydrazide is unique due to its specific acetohydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

N'-(2,4-dioxo-1H-pyrimidin-6-yl)acetohydrazide

InChI

InChI=1S/C6H8N4O3/c1-3(11)9-10-4-2-5(12)8-6(13)7-4/h2H,1H3,(H,9,11)(H3,7,8,10,12,13)

InChI Key

BCFMTGYNWGKRRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=CC(=O)NC(=O)N1

Origin of Product

United States

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